3-(3-Fluorophenyl)-3'-methylpropiophenone
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Overview
Description
3-Fluorophenyl compounds are often used as building blocks in chemical synthesis . They are typically characterized by a fluorine atom attached to a phenyl group, which can influence the compound’s reactivity and properties .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a method that has been reported for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) can also be used to calculate the molecular structure .Chemical Reactions Analysis
Catalytic protodeboronation of alkyl boronic esters has been reported for similar compounds . This involves a radical approach and can be used for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, 3-Fluorophenyl isocyanate has a density of 1.201 g/mL at 25 °C and a refractive index of n20/D 1.514 (lit.) .Scientific Research Applications
Palladium-Catalyzed Reactions
- "3-(3-Fluorophenyl)-3'-methylpropiophenone" can be involved in palladium-catalyzed reactions, such as the unique multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004).
Antiandrogen Activity
- Some derivatives, like 3-substituted derivatives of 2-hydroxypropionanilides, have shown antiandrogen activity, suggesting possible applications in the treatment of androgen-responsive diseases (Tucker et al., 1988).
Pharmaceutical Synthesis
- The compound plays a role in the synthesis of novel pharmaceuticals, such as the production of 1,4-benzodioxin-2-ones and benzoxazin-2-one derivatives (Yavari et al., 2006).
Electrochemical Fluorination
- Electrochemical fluorination studies involve methyl cinnamates, which includes derivatives like this compound, providing insights into the fluorination process and its selectivity (Dmowski & Kozłowski, 1997).
Radiopharmaceutical Intermediates
- It serves as an intermediate in the production of radiopharmaceuticals, particularly [18F]fluoroarylketones, showcasing its potential in medical imaging and diagnostics (Banks & Hwang, 1994).
Detection of Aluminum Ions
- Derivatives of this compound are used in the development of chemosensors for the selective detection of aluminum ions, which has applications in environmental monitoring and bioimaging (Ye et al., 2014).
Antitumor Agents
- The compound is involved in the synthesis of antitumor agents, like 2-phenylquinolin-4-ones, demonstrating its utility in the development of new cancer treatments (Chou et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIAJPZEFXMTJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644510 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-67-5 |
Source
|
Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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